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Compound of Interest

Compound Name: Dimethyl lauramine oleate

Cat. No.: B1499265

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
Dimethyl lauramine oleate, a cationic surfactant formed by the neutralization of oleic acid with
dimethyl lauramine.[1] Due to the limited availability of direct spectroscopic data for this specific
salt, this guide synthesizes predicted spectral characteristics based on the well-documented
spectroscopic profiles of its constituent molecules, oleic acid and dimethyl lauramine (N,N-
dimethyldodecan-1-amine), and the known spectral changes associated with the formation of
alkylammonium carboxylate salts. Detailed experimental protocols for the primary
spectroscopic techniques are also provided.

Molecular Structure and Predicted Spectroscopic
Behavior

Dimethyl lauramine oleate is an ionic compound with the chemical formula Cs2HesNO2 and a
molecular weight of approximately 495.9 g/mol . Its structure arises from the proton transfer
from the carboxylic acid group of oleic acid to the tertiary amine of dimethyl lauramine, forming
a lauryl dimethylammonium cation and an oleate anion. This ionic interaction is the primary
determinant of its spectroscopic signature.
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Caption: Formation of Dimethyl Lauramine Oleate.

Spectroscopic Analysis

This section details the expected outcomes from Nuclear Magnetic Resonance (NMR)
Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and
UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Dimethyl
lauramine oleate in solution. The formation of the ammonium carboxylate salt will induce
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significant shifts in the signals of protons and carbons near the functional groups compared to

the free acid and amine.

Predicted *H NMR Spectral Data:

Assignment

Predicted Chemical Shift
(Ppm)

Notes

Oleate Moiety

Triplet, characteristic of the

Terminal -CHs ~0.88 )
end of the alkyl chain.
Broad multiplet, bulk of the
-(CH2)n- ~1.2-14 , _ _
aliphatic chain.
-CH2-CH= ~2.0 Multiplet, allylic protons.
Triplet, deshielded by the
-CH2-COO- ~2.2-24
carboxylate group.
-CH=CH- ~5.3 Multiplet, vinylic protons.
Dimethyl Lauramine Moiety
) Triplet, characteristic of the
Terminal -CHs ~0.88 ]
end of the alkyl chain.
Broad multiplet, bulk of the
-(CH2)n- ~1.2-14 , _ ,
aliphatic chain.
Multiplet, deshielded by the
-CH2-N*H- ~3.0-3.3 .
ammonium group.
Singlet, deshielded by the
N*H-(CHs)2 ~2.7-3.0 N )
positively charged nitrogen.
) Position is dependent on
-N*H- Broad, variable

solvent and concentration.

Predicted 3C NMR Spectral Data:
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. Predicted Chemical Shift
Assignment Notes
(ppm)

Oleate Moiety

Terminal -CHs ~14

-(CH2)n- ~22-34

-CH2-COO~ ~34-36

-CH=CH- ~130

-COO- _178-182 Significant downfield shift upon

deprotonation.

Dimethyl Lauramine Moiety

Terminal -CHs ~14

-(CH2)n- ~22-32
-CH2-N*H- ~58-62
N+H-(CHs)2 ~45-50

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for confirming the formation of the salt. The
characteristic vibrational bands of the carboxylic acid and tertiary amine will be replaced by

those of the carboxylate and ammonium groups.

Predicted FTIR Spectral Data:
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Wavenumber (cm~?) Assignment Notes

Broad absorption, indicative of
3300-2500 N+-H stretch _
the ammonium group.

Characteristic of the vinylic C-
3005 =C-H stretch ) )
H bonds in the oleate chain.

C-H stretch (asymmetric &

2955 & 2870 _

symmetric, -CHs)

C-H stretch (asymmetric & Intense bands due to the long
2925 & 2855 _ :

symmetric, -CHz) alkyl chains.

] Strong absorption, replaces
Carboxylate asymmetric
1640-1550 the C=0 stretch of the
stretch (-COO™) ] )
carboxylic acid.

Carboxylate symmetric stretch

1470-1380 Strong absorption.
(-CO0")

1470 C-H bend (-CH2)

722 C-H rock (- (CH2)n-)

The disappearance of the broad O-H stretch (3300-2500 cm~1) and the sharp C=0 stretch
(~1710 cm?) of oleic acid are key indicators of salt formation.[2][3][4][5][6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation of
Dimethyl lauramine oleate. The observed spectrum will depend on the ionization technique
used.

o Electrospray lonization (ESI): This soft ionization technique is likely to show the intact non-
covalent complex, with a prominent peak corresponding to the molecular ion [M+H]* at m/z =
496.9. It may also show peaks for the individual components, the dimethyl lauramine cation
at m/z = 214.4 and the oleate anion at m/z = 281.5, depending on the source conditions.[2]
[31[5][10][11]
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» Electron lonization (El): This high-energy technique would likely lead to fragmentation of the
molecule. The molecular ion may not be observed. Instead, characteristic fragments of the
oleic acid and dimethyl lauramine chains would be expected.

Predicted Mass Spectrometry Data (ESI):

m/z Assignment

~496.9 [Dimethyl lauramine oleate + H]*
~214.4 [Dimethyl lauramine + H]*

~281.5 [Oleic acid - H]~ (in negative ion mode)

UV-Visible (UV-Vis) Spectroscopy

Neither oleic acid nor dimethyl lauramine possesses significant chromophores that absorb in
the 200-800 nm range. Oleic acid has a UV absorption maximum around 185 nm.[12] Aliphatic
amines also absorb in the far UV region.[13] The formation of a simple ammonium carboxylate
salt is not expected to introduce any new chromophores. Therefore, Dimethyl lauramine
oleate is predicted to have minimal to no absorbance in the UV-Vis spectrum above 200 nm.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Dimethyl lauramine
oleate.

NMR Spectroscopy

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://patents.google.com/patent/DE19515821A1/en
https://scialert.net/fulltext/?doi=jas.2007.148.150
https://www.benchchem.com/product/b1499265?utm_src=pdf-body
https://www.benchchem.com/product/b1499265?utm_src=pdf-body
https://www.benchchem.com/product/b1499265?utm_src=pdf-body
https://www.benchchem.com/product/b1499265?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Sample Preparation

(

Dissolve ~10-20 mg of Dimethyl lauramine oleate

in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds).

)

(Vortex the sample until fully dissolved)

Data Avuisition

(Transfer the solution to a 5 mm NMR tube)

l

Acquire *H and 13C NMR spectra on a spectrometer
(e.g., 400 MHz or higher).

:

Use standard acquisition parameters.
Reference the spectra to the residual solvent peak.

Data Pr$cessing

and baseline correction.

l

Gntegrate H NMR signals and assign chemical shifts)

l

(Assign chemical shifts for 13C NMR signals.)

(Apply Fourier transform, phase correction)

Click to download full resolution via product page

Caption: NMR Spectroscopy Experimental Workflow.
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Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance, Jeol ECZ) with a
proton frequency of at least 400 MHz.

Sample Preparation:
e Accurately weigh 10-20 mg of Dimethyl lauramine oleate.

» Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d,
DMSO-de) in a small vial.[14][15][16][17] Given the surfactant nature of the compound,
ensuring solubility is key. Sonication may be required for complete dissolution.

o Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Tune and shim the probe for the specific sample.

e Acquire a *H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second
relaxation delay, 16-32 scans).

e Acquire a 8C NMR spectrum with proton decoupling (e.g., 30° pulse, 2-second relaxation
delay, 1024 or more scans).

o Reference the spectra to the residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16
ppm for 13C).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Perform phase and baseline corrections.

For *H NMR, integrate the signals to determine the relative number of protons.

Assign the chemical shifts of all signals by comparison with expected values and through 2D
NMR techniques (e.g., COSY, HSQC) if necessary for unambiguous assignment.

FTIR Spectroscopy

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/product/b1499265?utm_src=pdf-body
http://article.sapub.org/10.5923.j.jlce.20221001.03.html
https://www.chem.tamu.edu/rgroup/bluemel/pdf/53%20PDF.pdf
https://www.researchgate.net/publication/256985238_1H_13C_NMR_and_DFT_Study_of_Hydrogen_Bonding_in_Imidazolium-based_Ionic_Liquids
https://www.mdpi.com/1420-3049/25/9/2085
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Instrument Setup

Use an FTIR spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

:

Ensure the ATR crystal (e.g., diamond) is clean.

Background Collection

(Collect a background spectrum of the clean, empty ATR crystal)

Sample Analysis

Place a small drop of Dimethyl lauramine oleate
directly onto the ATR crystal.

:

Acquire the sample spectrum (e.g., 16-32 scans
at a resolution of 4 cm~1).

Data Pr;cessing

o the background spectrum to generate the absorbance spectru

:

Qdentify and assign the characteristic absorption bands)

( The software will automatically ratio the sample spectrum )
t m.

Click to download full resolution via product page

Caption: ATR-FTIR Spectroscopy Experimental Workflow.

Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher
Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.
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Procedure:

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the clean ATR crystal. This will be subtracted from the
sample spectrum.

e Place a small drop of the viscous Dimethyl lauramine oleate directly onto the center of the
ATR crystal.[18][19][20][21][22]

o Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm~1
over the range of 4000-400 cm™1,

o Clean the ATR crystal thoroughly after the measurement.

e Process the spectrum to identify and label the key absorption bands.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electrospray lonization (ESI) source,
such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.

Sample Preparation:

o Prepare a dilute solution of Dimethyl lauramine oleate (e.g., 1-10 pg/mL) in a solvent
system compatible with ESI-MS, such as a mixture of methanol and water, possibly with a
small amount of a volatile acid like formic acid to promote ionization in positive ion mode, or
a volatile base like ammonium hydroxide for negative ion mode.

Data Acquisition:
« Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

e Acquire mass spectra in both positive and negative ion modes over a suitable m/z range
(e.g., 100-1000).
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o Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to achieve good signal intensity while minimizing fragmentation of the non-
covalent complex.[2][3][5][10][11]

Data Analysis:
« |dentify the molecular ion peak and any significant fragment ions.

o Compare the observed m/z values with the calculated theoretical values to confirm the
identity of the detected species.

UV-Visible Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-
1800).

Sample Preparation:

o Prepare a solution of Dimethyl lauramine oleate in a UV-transparent solvent (e.g., ethanal,
hexane).[23][24][25] The concentration will depend on the path length of the cuvette, but a
starting point could be around 0.1-1 mg/mL.

e Ensure the solution is clear and free of any particulates.
Procedure:
 Fill a quartz cuvette with the solvent to be used as a blank.

o Place the blank cuvette in the reference beam of the spectrophotometer and record a
baseline spectrum.

 Fill a matching quartz cuvette with the sample solution.

e Place the sample cuvette in the sample beam and record the UV-Vis spectrum, typically from
200 to 800 nm.

Data Analysis:
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» Examine the spectrum for any absorption maxima. As predicted, significant absorbance is
not expected in this range.

Conclusion

The spectroscopic analysis of Dimethyl lauramine oleate can be effectively carried out using
a combination of NMR, FTIR, and mass spectrometry. While direct spectral data for this
specific compound is not readily available in the public domain, a comprehensive
understanding of its structure and spectroscopic properties can be achieved by analyzing the
spectral features of its constituent parts and the predictable changes upon salt formation. FTIR
is invaluable for confirming the presence of the ammonium carboxylate salt structure. NMR
provides detailed structural information in solution, and mass spectrometry confirms the
molecular weight and can provide insights into the stability of the ionic pair. UV-Vis
spectroscopy is of limited utility for this particular compound. The experimental protocols
outlined in this guide provide a robust framework for researchers to obtain high-quality
spectroscopic data for Dimethyl lauramine oleate and similar surfactant molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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